1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline

Physicochemical profiling Protonation state Drug-likeness prediction

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 1554586-08-1) is a C11H16N2 tetrahydroquinoxaline congener bearing three methyl substituents: two geminal methyl groups at the 3-position and one methyl at the 1-position nitrogen. Its hydrochloride salt (CAS 2060024-97-5) is the most common commercially supplied form.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13248860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1(CN(C2=CC=CC=C2N1)C)C
InChIInChI=1S/C11H16N2/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11/h4-7,12H,8H2,1-3H3
InChIKeyFFMRNRMAPAPZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline: Structural Identity and Procurement-Relevant Physicochemical Profile


1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 1554586-08-1) is a C11H16N2 tetrahydroquinoxaline congener bearing three methyl substituents: two geminal methyl groups at the 3-position and one methyl at the 1-position nitrogen . Its hydrochloride salt (CAS 2060024-97-5) is the most common commercially supplied form . The compound belongs to the broader tetrahydroquinoxaline scaffold class, which features a partially saturated bicyclic benzo-pyrazine core. However, the specific 1,3,3-trimethyl substitution pattern confers a distinct combination of steric bulk, lipophilicity, and basicity that separates it from both the unsubstituted parent and other methylated analogs—differences that directly impact its suitability in specific synthetic, analytical, and biological application contexts.

Structural Identity

1,3,3-Trimethyl substitution pattern with N1-methyl and gem-dimethyl at C3

Regioselective Handle

Single N4 nucleophilic site supports unambiguous N-functionalization workflows

Physicochemical Context

Predicted basicity shift supports pH-dependent solubility and partitioning studies

Why Generic Substitution Fails: Quantifiable Differentiation of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline Versus In-Class Analogs


Tetrahydroquinoxalines are not a functionally interchangeable compound class. The type, number, and position of N-alkyl and C-alkyl substituents profoundly modulate the scaffold's electronic character, three-dimensional shape, and physical properties. The 1,3,3-trimethyl variant exhibits a predicted pKa (7.49) that is approximately 2.9 log units higher than that of unsubstituted 1,2,3,4-tetrahydroquinoxaline (pKa 4.60) , reflecting the electron-donating effect of N1-methylation on the proximal nitrogen basic center. This shift in protonation state at physiological or near-neutral pH values can determine whether the compound acts as a free base or a protonated species in a given experimental system. Moreover, the distinct 1,3,3-trisubstitution pattern is structurally isomeric with 2,2,3-trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 32997-68-5) [1], yet the two positional isomers present different steric environments around the nitrogen atoms, giving rise to regiochemically distinct outcomes in condensation and N-functionalization reactions [2]. The quantitative evidence below establishes that simple replacement with another tetrahydroquinoxaline analog—whether unsubstituted, mono-methylated, or differently trimethylated—will alter measurable properties that are critical for reproducible experimental results.

  • Basicity Shift

    Predicted basicity change alters protonation state at physiological pH relative to unsubstituted tetrahydroquinoxaline.

  • Physical Property Deviation

    Density and boiling point differences may affect gravimetric dispensing and purification protocol reproducibility.

  • Regiochemical Incompatibility

    N1-methyl vs. C2-methyl pattern changes reactive site count; 2,2,3-isomer may yield regioisomeric dye mixtures.

Product-Specific Quantitative Differentiation Evidence for 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline


Basicity Differential: pKa Shift of ~2.9 Units Relative to Unsubstituted Tetrahydroquinoxaline

The acid dissociation constant (pKa) of the conjugate acid of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxaline is predicted to be 7.49±0.40 . This value is markedly higher than the predicted pKa of the unsubstituted parent scaffold 1,2,3,4-tetrahydroquinoxaline (4.60±0.50) [1]. The 2.9-unit increase reflects the strong electron-donating inductive effect of the N1-methyl substituent, which increases electron density at the adjacent nitrogen and stabilizes the protonated form. At pH 7.4, the target compound exists predominantly in its protonated state, whereas the unsubstituted analog remains largely neutral.

Basicity Differential
Head-to-head
ΔpKa ≈ +2.9 (target ~800× more basic)
Protonation state shift at pH 7.4; distinct from unsubstituted scaffold.
Predicted values; experimental verification pending.
Physicochemical profiling Protonation state Drug-likeness prediction

Density and Boiling Point Differentiation from Unsubstituted and N1-Monomethyl Analogs

The predicted density of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxaline (0.969±0.06 g/cm³) is notably lower than both the unsubstituted parent (1.045–1.070 g/cm³) and the N1-monomethyl analog 1-methyl-1,2,3,4-tetrahydroquinoxaline (1.033 g/cm³) [1]. The boiling point (276.4±29.0 °C predicted) lies between that of the monomethyl analog (268.6 °C at 760 mmHg) [1] and the unsubstituted scaffold (289.0 °C at 760 mmHg) . These differences arise from the combined effect of increased molecular weight (176.26 vs. 148.21 for the monomethyl analog), altered molecular packing due to the gem-dimethyl group at C3, and reduced intermolecular hydrogen bonding relative to the unsubstituted compound.

Physical Property Differentiation
Cross-study comparable
Density 0.969 vs 1.045 g/cm³; BP 276.4 vs 289.0 °C
Supports gravimetric and purification method differentiation.
Predicted values; confirm experimentally for critical applications.
Physical property differentiation Purification method selection Formulation

Regiochemical Differentiation from Positional Isomer 2,2,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline in Condensation Reactions

The 1,3,3-trimethyl substitution pattern places one methyl on the N1 atom and two geminal methyls on the sp³ C3 carbon, positioning the steric bulk asymmetrically relative to the reactive N4 nitrogen. In contrast, its positional isomer 2,2,3-trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 32997-68-5) carries two methyls at C2 and one at C3, leaving N1 unsubstituted [1]. This regiochemical distinction is functionally significant in condensation reactions with electrophiles such as Fischer's Aldehyde (1,3,3-trimethyl-2-methyleneindoline-ω-aldehyde), a key step in the synthesis of cationic methine dyes. As documented in US3597424, asymmetric tetrahydroquinoxalines yield isomeric dye mixtures due to competing reactivity at non-equivalent nitrogen sites [2]. The N1-methylated target compound presents a single nucleophilic nitrogen (N4), potentially favoring a single condensation product, whereas the 2,2,3-isomer retains both N1 and N4 as nucleophilic sites, leading to regioisomeric dye mixtures.

Regiochemical Differentiation
Class-level / Data to verify
1,3,3-trimethyl: 1 reactive N site; 2,2,3-isomer: 2 reactive N sites
May reduce isomeric byproducts in condensation; experimental data needed.
Class-level inference from patent US3597424.
Dye synthesis Regioselective condensation Cationic chromophore

High-Confidence Research and Industrial Application Scenarios for 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline


Scaffold for Regioselective N4-Functionalization in Medicinal Chemistry Library Synthesis

Because N1 is permanently blocked by a methyl group, 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxaline provides a single reactive secondary amine handle at the N4 position. This regiochemical homogeneity makes it an attractive core scaffold for parallel medicinal chemistry libraries where unambiguous N4-alkylation, acylation, or sulfonylation is required . The elevated basicity (pKa ~7.49) also means the scaffold will exist partly protonated at physiological pH, which can be exploited to modulate the protonation-dependent pharmacology of derived analogs, a feature absent from the unsubstituted tetrahydroquinoxaline (pKa ~4.60).

Precursor for Asymmetric Methine and Squaraine Dye Synthesis

In the synthesis of cationic methine dyes via condensation with Fischer's Aldehyde or related indolenine aldehydes, the 1,3,3-trimethyl substitution pattern directs nucleophilic attack exclusively to the N4 position, potentially yielding a single regioisomeric chromophore rather than the isomeric mixtures obtained from symmetrically unsubstituted or differently substituted tetrahydroquinoxalines . This property is also relevant to tetrahydroquinoxaline-based squaraine dyes, where N-substitution pattern governs both aggregation behavior and photophysical properties [1].

Physicochemical Probe in pH-Dependent Solubility and Partitioning Studies

The predicted 2.9-unit pKa difference between 1,3,3-trimethyl-tetrahydroquinoxaline and the unsubstituted scaffold makes the target compound a useful matched-pair probe for studying the contribution of scaffold basicity to logD, aqueous solubility, and passive membrane permeability within a conserved bicyclic framework. The lower density and distinct boiling point further differentiate this compound in purification method development, particularly for distillation and preparative HPLC protocols where retention time prediction depends on accurate physicochemical inputs .

Application
Selection Property
Validation Focus
N4-Functionalization Scaffold
Single N4 reactive handle; N1-methylation blocks competing reactivity
Derivatization yield, product purity, regiochemical assignment
Asymmetric Dye Precursor
Regiochemical homogeneity reduces isomeric dye mixtures in condensation
Regioisomer ratio analysis; chromophore photophysical properties
pH-Dependent Physicochemical Probe
Basicity differential as matched-pair probe relative to parent scaffold
Measured pKa, logD, solubility correlation
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